molecular formula C10H6BrNO3 B3268707 7-Bromo-8-hydroxyquinoline-2-carboxylic acid CAS No. 495411-33-1

7-Bromo-8-hydroxyquinoline-2-carboxylic acid

Cat. No. B3268707
CAS RN: 495411-33-1
M. Wt: 268.06 g/mol
InChI Key: YHLBONUSECMGEC-UHFFFAOYSA-N
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Description

7-Bromo-8-hydroxyquinoline-2-carboxylic acid is a derivative of 8-Hydroxy-2-quinolinecarboxylic acid (8HQC), which is a tridentate chelating agent . It reacts with 2-aminophenol to form a benzoxazole derivative .


Synthesis Analysis

The synthesis of 7-Bromo-8-hydroxyquinoline-2-carboxylic acid involves bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform to afford 7-bromoquinolin-8-ol . This compound can then be treated with NaNO2/HCl followed by reduction with Na2S2O4 in 1:1 tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol .


Molecular Structure Analysis

The molecular structure of 7-Bromo-8-hydroxyquinoline-2-carboxylic acid is similar to that of 8-Hydroxy-2-quinolinecarboxylic acid (8HQC). The analysis of mid-IR and Raman spectra of 8HQC shows the presence of seven tautomers .


Chemical Reactions Analysis

8-Hydroxy-2-quinolinecarboxylic acid (8HQC) reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .

properties

IUPAC Name

7-bromo-8-hydroxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-3-1-5-2-4-7(10(14)15)12-8(5)9(6)13/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLBONUSECMGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-hydroxyquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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